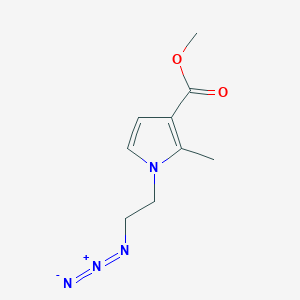

![molecular formula C19H18F3N5O B2715537 4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1211622-91-1](/img/structure/B2715537.png)

4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide” is a complex organic molecule. It has been mentioned in the context of various studies, including those related to organic light-emitting diodes (OLEDs) and cancer research .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of coumarin-benzimidazole derivatives was synthesized by reacting appropriate starting materials . Another study reported the synthesis of new low band gap D–A structured conjugated polymers, based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole .Chemical Reactions Analysis

The compound has been used in the synthesis of various other compounds. For example, it has been used as a primary ligand in the synthesis of phosphorescent Ir(III) complexes .科学的研究の応用

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The compound contains an imidazole ring, which is a key component in many functional molecules used in everyday applications .

Antimicrobial Activity

Some novel compounds similar to the one have been synthesized and evaluated for their antibacterial and antifungal activity against clinical isolates of Gram-positive and Gram-negative bacteria . These compounds exhibited antibacterial activity comparable to standard Streptomycin and Benzyl penicillin and antifungal activity against Fluconazole .

Antitumor Activity

In vitro antitumor assay results showed that some compounds exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines . Most compounds exhibited much lower cytotoxicities against HL-7702 normal cell line compared to 5-FU and cisplatin .

Treatment of Parasitic Worm or Microbial Infections

Piperazine derivatives, such as the compound , are normally used as anti-helmintic or antibiotic agents for treatment of parasitic worm or microbial infections .

Pharmaceuticals and Agrochemicals

Imidazoles, which are present in the compound , have traditional applications in pharmaceuticals and agrochemicals .

Solar Cells and Other Optical Applications

Emerging research into dyes for solar cells and other optical applications has also utilized imidazoles .

Functional Materials

Imidazoles are being deployed in the development of functional materials .

Catalysis

作用機序

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O/c20-19(21,22)13-5-1-2-6-14(13)25-18(28)27-11-9-26(10-12-27)17-23-15-7-3-4-8-16(15)24-17/h1-8H,9-12H2,(H,23,24)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSNXYLOCNEDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2715456.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2715458.png)

![6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2715459.png)

![7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2715460.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B2715462.png)

![4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B2715469.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2715470.png)

![(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2715475.png)

![2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2715476.png)

![5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B2715477.png)